molecular formula C7H6ClF3N2O2 B1399764 ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate CAS No. 855345-12-9

ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1399764
CAS No.: 855345-12-9
M. Wt: 242.58 g/mol
InChI Key: ZZAXJKKEFLFPKU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable entity in various scientific and industrial applications .

Preparation Methods

The synthesis of ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an α,β-unsaturated ester in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c1-2-15-6(14)4-3(8)5(13-12-4)7(9,10)11/h2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAXJKKEFLFPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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